molecular formula C18H19BrN2O2 B269436 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

カタログ番号 B269436
分子量: 375.3 g/mol
InChIキー: CRHFKPKKBJVIJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). It has been widely studied for its potential therapeutic applications in cancer treatment. In

作用機序

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide binds to the active site of GLS and inhibits its enzymatic activity. This leads to a decrease in glutamate production and an accumulation of glutamine, which can be toxic to cancer cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target the kidney isoform of GLS (KGA), which is highly expressed in cancer cells, but not the liver isoform (LGA), which is essential for normal cellular function. The selectivity of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for KGA over LGA makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to suppress tumor growth in animal models of cancer. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high yield and purity, selectivity for KGA over LGA, and minimal toxicity to normal cells and tissues. However, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has some limitations, including its relatively low potency and the need for further optimization to enhance its efficacy and pharmacokinetic properties.

将来の方向性

There are several future directions for 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide research, including:
1. Development of more potent and selective GLS inhibitors based on the structure of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide.
2. Exploration of the use of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
3. Investigation of the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of imaging agents based on 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for non-invasive detection of GLS activity in vivo.
5. Optimization of the pharmacokinetic properties of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for clinical use.
In conclusion, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide is a promising candidate for cancer therapy, with selective inhibition of GLS and minimal toxicity to normal cells and tissues. Further research is needed to optimize its efficacy and pharmacokinetic properties, as well as explore its potential applications in other diseases.

合成法

The synthesis of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide involves several steps, starting from the reaction between 4-aminobenzoyl chloride and tert-butyl carbamate to form 4-[(tert-butylamino)carbonyl]benzoic acid. This intermediate is then converted into 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide through a series of reactions involving bromination, coupling, and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

科学的研究の応用

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is an enzyme that plays a crucial role in cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target cancer cells, as they are more dependent on glutamine metabolism than normal cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and paclitaxel, to enhance their efficacy and reduce their side effects.

特性

製品名

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

分子式

C18H19BrN2O2

分子量

375.3 g/mol

IUPAC名

2-bromo-N-[4-(tert-butylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChIキー

CRHFKPKKBJVIJO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

正規SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。